Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound designation reflects the thieno[2,3-b]pyridine core structure, which serves as the fundamental scaffold for this molecule. The thieno[2,3-b]pyridine system represents a bicyclic arrangement where a thiophene ring is fused to a pyridine ring in a specific orientation, creating a planar or near-planar aromatic system.
The molecular formula C₁₄H₁₀BrN₃O₂S provides essential quantitative information about the compound's atomic composition. This formula indicates the presence of fourteen carbon atoms, ten hydrogen atoms, one bromine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 364.22 grams per mole. The Chemical Abstracts Service registry number 1092352-72-1 serves as the unique identifier for this specific compound in chemical databases. The MDL number MFCD11553053 provides an additional reference point for chemical information systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀BrN₃O₂S | |
| Molecular Weight | 364.22 g/mol | |
| Chemical Abstracts Service Number | 1092352-72-1 | |
| MDL Number | MFCD11553053 | |
| Melting Point | 224-226°C |
The International Chemical Identifier string and key provide standardized representations of the molecular structure. The International Chemical Identifier string InChI=1S/C14H10BrN3O2S/c1-20-14(19)12-10(16)7-6-8(15)11(18-13(7)21-12)9-4-2-3-5-17-9/h2-6H,16H2,1H3 encodes the complete connectivity information for the molecule. The corresponding International Chemical Identifier key HJMYZPYMFLAYEE-UHFFFAOYSA-N provides a condensed hash representation suitable for database searches.
The Simplified Molecular Input Line Entry System representation COC(=O)C1=C(C2=CC(=C(N=C2S1)C3=CC=CC=N3)Br)N clearly delineates the structural connectivity, showing the methyl ester group, amino functionality, bromine substitution, and pyridinyl substituent. This notation system facilitates computational analysis and database queries while maintaining chemical accuracy. The nomenclature systematically describes each substituent position relative to the thieno[2,3-b]pyridine core, with the amino group at position 3, bromine at position 5, pyridinyl group at position 6, and methyl carboxylate at position 2.
Crystallographic Data and Hydrogen Bonding Networks
Crystallographic investigations of related thieno[2,3-b]pyridine derivatives provide valuable insights into the solid-state structure and intermolecular interactions characteristic of this compound class. Research conducted on structurally analogous compounds reveals that thieno[2,3-b]pyridine systems typically crystallize with specific hydrogen bonding patterns that contribute to crystal stability and molecular organization. The thieno[2,3-b]pyridine ring system demonstrates essential planarity in crystalline form, with minor deviations from perfect coplanarity observed in the constituent aromatic rings.
Detailed crystallographic analysis of similar thieno[2,3-b]pyridine derivatives shows characteristic intramolecular and intermolecular hydrogen bonding patterns. In related structures, nitrogen-hydrogen to oxygen hydrogen bonds represent the primary intermolecular interactions, with typical donor-acceptor distances ranging from 2.8 to 3.2 angstroms. The amino group at position 3 serves as a hydrogen bond donor, while carbonyl oxygen atoms and aromatic nitrogen atoms function as hydrogen bond acceptors. These interactions create extended networks in the crystal lattice that influence physical properties and molecular packing arrangements.
The crystal packing arrangements observed in thieno[2,3-b]pyridine derivatives frequently exhibit π-π stacking interactions between aromatic ring systems. These stacking interactions occur with typical centroid-to-centroid distances of approximately 3.6 to 3.8 angstroms, contributing significantly to crystal stability. The planar nature of the thieno[2,3-b]pyridine core facilitates these π-π interactions, which complement the hydrogen bonding networks to create robust three-dimensional crystal structures.
Crystallographic studies demonstrate that substituent groups significantly influence molecular packing and hydrogen bonding capabilities. The presence of the pyridinyl substituent introduces additional aromatic character and potential hydrogen bonding sites, while the bromine atom contributes to intermolecular halogen bonding interactions. The amino group orientation relative to the heterocyclic core affects both intramolecular and intermolecular hydrogen bonding possibilities, with conformational preferences influenced by crystal packing forces.
Conformational Analysis of Thieno[2,3-b]pyridine Core Structure
The conformational behavior of the thieno[2,3-b]pyridine core structure represents a fundamental aspect of molecular geometry that influences chemical reactivity and biological activity. Structural investigations reveal that thieno[2,3-b]pyridine systems generally maintain near-planar conformations, with small but measurable deviations from perfect coplanarity between the thiophene and pyridine ring components. The dihedral angles between these fused ring systems typically range from 1.7 to 3.0 degrees, indicating minimal but significant structural distortion.
The conformational flexibility of this compound involves rotation about specific bonds connecting substituent groups to the core heterocycle. The pyridinyl substituent at position 6 exhibits rotational freedom about the carbon-carbon bond linking it to the thieno[2,3-b]pyridine system. Crystallographic data from related compounds suggest that this rotation can adopt various conformations, with torsion angles ranging from approximately 10 to 84 degrees depending on crystal packing forces and intermolecular interactions.
The amino group at position 3 demonstrates conformational preferences that optimize intramolecular interactions while minimizing steric hindrance. Nuclear magnetic resonance studies of similar compounds indicate that amino group rotation occurs on a timescale that averages different conformational states, resulting in apparent symmetry in solution-phase spectra. The planarity of the thieno[2,3-b]pyridine core provides a rigid framework that constrains substituent orientations while allowing limited conformational flexibility.
Energy calculations and conformational analysis of thieno[2,3-b]pyridine derivatives indicate that the planar conformation represents the energetically favored state. Deviations from planarity introduce strain energy that destabilizes the molecular structure, explaining the observed preference for coplanar arrangements. The electronic conjugation within the heterocyclic system contributes to this conformational preference by stabilizing planar geometries through enhanced π-electron delocalization.
Substituent Effects on Planarity: Pyridinyl and Bromine Interactions
The presence of specific substituents significantly influences the molecular planarity and electronic properties of this compound. The pyridinyl group at position 6 introduces substantial steric and electronic effects that affect both local geometry and overall molecular conformation. The aromatic character of the pyridinyl substituent creates potential for extended conjugation with the thieno[2,3-b]pyridine core, while its size and orientation influence molecular packing and intermolecular interactions.
Bromine substitution at position 5 introduces significant electronic effects through its high electronegativity and polarizability. The bromine atom serves as an electron-withdrawing group that modifies the electronic density distribution within the thieno[2,3-b]pyridine system. This electronic influence affects both chemical reactivity and physical properties, including molecular dipole moment and intermolecular interaction strength. The size of the bromine atom also creates steric interactions that can influence the preferred conformations of adjacent substituents.
The combined influence of pyridinyl and bromine substituents creates a complex pattern of electronic and steric effects that determine overall molecular geometry. The pyridinyl group orientation relative to the core heterocycle varies significantly depending on crystal packing forces and intermolecular interactions, with dihedral angles observed between 10 and 84 degrees in related structures. This rotational flexibility allows the molecule to adopt different conformations to optimize intermolecular interactions while maintaining favorable intramolecular geometry.
Electronic interactions between substituents contribute to the overall stability and reactivity profile of the compound. The electron-withdrawing effects of both bromine and the ester group create an electronic environment that enhances the electrophilic character of the heterocyclic core. This electronic modification influences both chemical reactivity patterns and potential biological activity through altered interaction with target molecules.
Properties
IUPAC Name |
methyl 3-amino-5-bromo-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-20-14(19)12-10(16)7-6-8(15)11(18-13(7)21-12)9-4-2-3-5-17-9/h2-6H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMYZPYMFLAYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(N=C2S1)C3=CC=CC=N3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148092 | |
| Record name | Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-72-1 | |
| Record name | Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 1092352-72-1) is a compound that belongs to the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C14H10BrN3O2S
- Molecular Weight : 364.22 g/mol
- CAS Number : 1092352-72-1
Research indicates that thieno[2,3-b]pyridine derivatives exhibit anticancer properties primarily by targeting specific cellular pathways associated with tumor growth and metastasis. The compound's mechanism may involve:
- Inhibition of Cancer Stem Cells (CSCs) : Studies have shown that compounds in this class can significantly reduce the population of CSCs in breast cancer cell lines, which are implicated in tumor recurrence and drug resistance .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. For instance, treatment with this compound resulted in a marked increase in both early and late apoptotic cells in the MDA-MB-231 and MCF-7 breast cancer cell lines .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using the MTT assay across different concentrations and time points:
| Cell Line | Concentration (µM) | Viability After 24h (%) | Viability After 48h (%) | Viability After 72h (%) |
|---|---|---|---|---|
| MDA-MB-231 | 0.05 | ~80 | ~50 | <20 |
| MDA-MB-231 | 2.5 | ~60 | <50 | <10 |
| MDA-MB-231 | 25 | ~30 | <10 | <5 |
| MCF-7 | 0.05 | ~85 | ~70 | ~50 |
| MCF-7 | 2 | ~70 | ~40 | <30 |
This table illustrates that higher concentrations and prolonged exposure significantly enhance cytotoxicity against breast cancer cells.
Case Studies and Research Findings
- Anticancer Effects : A study investigated the impact of this compound on breast cancer cells. Results indicated a significant reduction in CSC populations and alterations in metabolic profiles, particularly affecting glycolysis and pyruvate metabolism .
- Metabolomics Analysis : Metabolic profiling revealed that treatment with the compound led to significant changes in energy metabolism pathways, which are crucial for cancer cell survival and proliferation. This was evidenced by a decrease in metabolites associated with glycolysis following treatment .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate has been studied for its potential as a drug candidate. Its structural features make it a candidate for developing inhibitors targeting various biological pathways.
Case Studies
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-b]pyridine exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various pathogens. Studies have demonstrated that thieno[2,3-b]pyridine derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics .
Agrochemicals
The compound's unique properties also lend themselves to applications in agrochemicals.
Research Insights
- Pesticide Development : this compound has been explored as a scaffold for designing novel pesticides. Its ability to disrupt specific biological processes in pests makes it a promising candidate for further development .
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in material science.
Applications
- Organic Electronics : The thieno[2,3-b]pyridine structure is beneficial in organic semiconductor materials due to its electronic properties. Research is ongoing to incorporate this compound into organic photovoltaic devices and field-effect transistors .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
Spectral Characterization
- IR Spectroscopy: The target compound’s carboxylate group would show a C=O stretch near 1700 cm⁻¹, similar to 6d (ethyl carboxylate, 1680–1720 cm⁻¹) . Compound 7 (a pyrimidino derivative) exhibits a C=O band at 1666 cm⁻¹, while 8 shows NH₂ stretches at 3320–3151 cm⁻¹ .
Preparation Methods
General Synthetic Approaches
The synthesis of thieno[2,3-b]pyridine derivatives typically involves several key steps:
- Construction of the Thieno[2,3-b]pyridine Core: This often involves cyclization reactions of appropriate precursors.
- Introduction of Substituents: Substituents such as bromo, pyridinyl, and amino groups can be introduced through various chemical reactions like halogenation, Suzuki coupling, and nucleophilic substitution.
Specific Reactions for Related Compounds
For compounds similar to Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate , the following reactions are relevant:
Suzuki Coupling: This reaction is used to introduce aryl groups, such as the pyridinyl group, onto the thieno[2,3-b]pyridine core. It involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromo substituent.
Amination: Introduction of an amino group can be facilitated through nucleophilic substitution reactions or reduction of nitro groups.
Preparation Method Analysis
Given the lack of specific literature on This compound , a hypothetical synthesis pathway could involve:
- Construction of the Core: Starting with a thieno[2,3-b]pyridine precursor, which can be synthesized through cyclization reactions.
- Introduction of the Pyridinyl Group: Using Suzuki coupling with a pyridinyl boronic acid.
- Bromination: Introducing a bromo group via halogenation.
- Amination: Adding an amino group through nucleophilic substitution or reduction.
- Esterification: Forming the methyl ester of the carboxylic acid.
Data Table: Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Suzuki Coupling | Aryl halide, Aryl boronic acid, Pd catalyst | Solvent (e.g., toluene), Base (e.g., NaOH), Temperature (e.g., 80°C) |
| Halogenation | N-bromosuccinimide (NBS) | Solvent (e.g., DMF), Temperature (e.g., room temperature) |
| Amination | Ammonia or Amine, Reducing Agent (e.g., LiAlH4) | Solvent (e.g., THF), Temperature (e.g., reflux) |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., HCl) | Solvent (e.g., methanol), Temperature (e.g., reflux) |
Research Findings
While specific research findings on This compound are limited, compounds in the thieno[2,3-b]pyridine series have shown promise in various biological applications, including antimicrobial and anticancer activities. The synthesis of these compounds often requires careful optimization of reaction conditions to achieve high yields and purity.
Q & A
Basic: What synthetic methodologies are effective for preparing methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate?
The compound can be synthesized via a one-pot reaction using α-halo carbonyl compounds and sodium ethoxide as a base. For example, thieno[2,3-b]pyridine derivatives are formed by treating a precursor (e.g., compound 7 in ) with methyl iodide or α-halo carbonyl reagents under basic conditions. This method yields the target compound with high purity (>90%) after recrystallization . Key steps include:
- Reagent optimization : Sodium ethoxide promotes cyclization and esterification.
- Temperature control : Reactions are typically conducted at reflux temperatures (e.g., ethanol, 80°C).
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Critical techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for the ester, NH₂ stretches at 3354–3487 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm, aromatic thieno-pyridine signals). DEPT and 2D NMR resolve overlapping peaks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 398.1226 for related derivatives) .
Advanced: How do substituents at specific positions influence the compound’s antitumoral activity?
Substituent effects are critical for activity:
- Position 6 : Introducing electron-withdrawing groups (e.g., bromine) enhances cytotoxicity. For example, bromine at position 5 (as in the target compound) increases selectivity against NCI-H460 lung cancer cells (GI₅₀ ≈ 1 µM) .
- Ester groups : Methyl esters (vs. ethyl) improve solubility and bioavailability, as seen in derivatives with GI₅₀ values <2.5 µM .
- Pyridinyl vs. phenyl : The 2-pyridinyl group at position 6 enhances π-stacking interactions with DNA or enzyme active sites, improving binding affinity .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. A375-C5) or protocols (e.g., incubation time, serum concentration). Standardize assays using guidelines like NCI-60 screening .
- Compound purity : Impurities >2% (HPLC) can skew results. Validate purity via HPLC and elemental analysis .
- Structural analogs : Subtle changes (e.g., methoxy vs. ethoxy groups) drastically alter activity. Use SAR studies to isolate critical substituents .
Advanced: What strategies optimize the compound’s solubility for in vitro assays?
- Ester modification : Replace methyl with hydrophilic groups (e.g., PEG-linked esters) to enhance aqueous solubility .
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to prevent precipitation .
- Salt formation : Convert the carboxylate to a sodium salt (e.g., sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) for improved dissolution .
Advanced: How can computational methods guide the design of novel derivatives?
- Docking studies : Use software like AutoDock to predict binding to targets (e.g., tyrosine kinases). For example, pyridinyl groups show strong affinity for ATP-binding pockets .
- QSAR models : Correlate substituent electronegativity or steric bulk with activity. Bromine’s electronegativity, for instance, enhances DNA intercalation .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in design .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Yield optimization : One-pot reactions may require excess reagents (e.g., α-halo carbonyl compounds). Pilot studies suggest 76–90% yields under controlled conditions .
- Purification bottlenecks : Replace column chromatography with recrystallization or flash chromatography for faster processing .
- Bromine stability : Light-sensitive intermediates require amber glassware and inert atmospheres .
Advanced: What mechanisms explain the compound’s effects on cell cycle profiles?
- Apoptosis induction : Derivatives like Vb in activate caspase-3/7 pathways in NCI-H460 cells.
- G1/S arrest : Methoxy-substituted analogs (VIa) inhibit cyclin-dependent kinases, blocking cell cycle progression .
- Mitochondrial targeting : Thieno-pyridine cores disrupt membrane potential, triggering ROS-mediated death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
